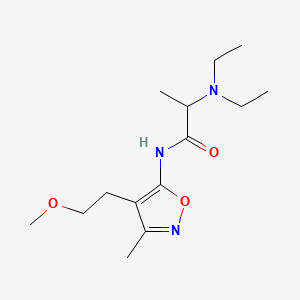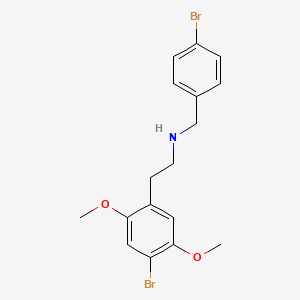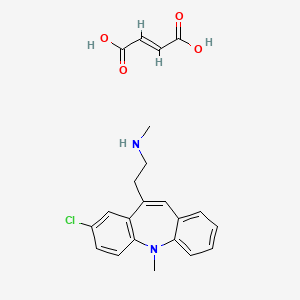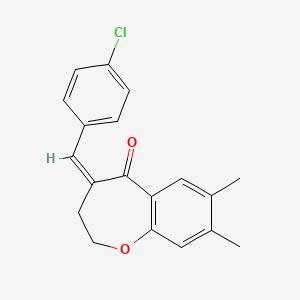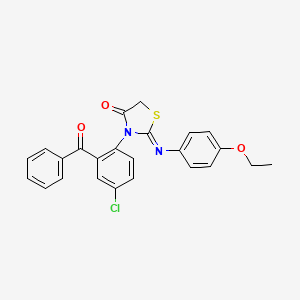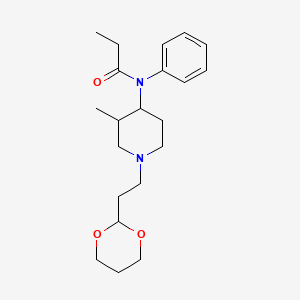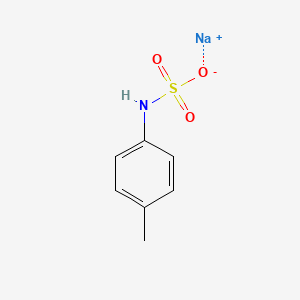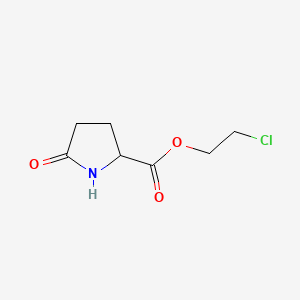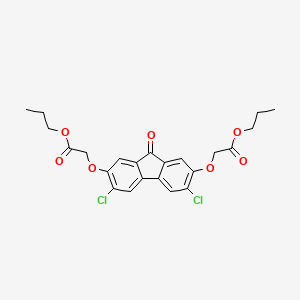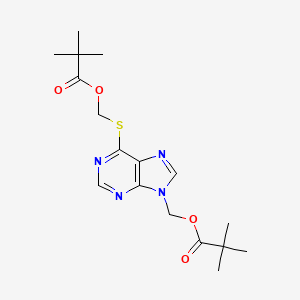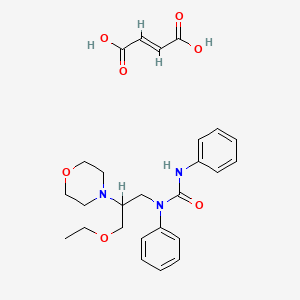
(6-Bromo-8-methoxy-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Bromo-8-methoxy-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone is a synthetic organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-8-methoxy-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone typically involves multi-step organic reactions. The process may start with the bromination of a benzopyran precursor, followed by methoxylation and the introduction of a morpholine group. The final step usually involves the formation of the phenylmethanone moiety through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the morpholine ring.
Reduction: Reduction reactions could target the carbonyl group in the phenylmethanone moiety.
Substitution: Halogen substitution reactions could occur at the bromine atom, potentially leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophilic substitution reactions could involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a chemical intermediate.
Wirkmechanismus
The mechanism of action of (6-Bromo-8-methoxy-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Bromo-8-methoxy-2H-1-benzopyran-3-yl)phenylmethanone: Lacks the morpholine group.
(6-Bromo-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone: Lacks the methoxy group.
(8-Methoxy-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone: Lacks the bromine atom.
Uniqueness
The presence of the bromine, methoxy, and morpholine groups in (6-Bromo-8-methoxy-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone makes it unique compared to its analogs. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, potentially leading to unique properties and applications.
Eigenschaften
CAS-Nummer |
122438-08-8 |
|---|---|
Molekularformel |
C21H20BrNO4 |
Molekulargewicht |
430.3 g/mol |
IUPAC-Name |
(6-bromo-8-methoxy-2-morpholin-4-yl-2H-chromen-3-yl)-phenylmethanone |
InChI |
InChI=1S/C21H20BrNO4/c1-25-18-13-16(22)11-15-12-17(19(24)14-5-3-2-4-6-14)21(27-20(15)18)23-7-9-26-10-8-23/h2-6,11-13,21H,7-10H2,1H3 |
InChI-Schlüssel |
IUPSJWQDBWDSOC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1OC(C(=C2)C(=O)C3=CC=CC=C3)N4CCOCC4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


